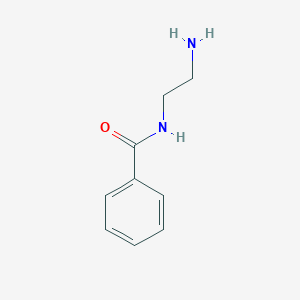

N-(2-aminoethyl)benzamide

概要

説明

N-(2-aminoethyl)benzamide: is an organic compound with the molecular formula C9H12N2O. It is a benzamide derivative where the benzamide group is substituted with a 2-aminoethyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

準備方法

Synthetic Routes and Reaction Conditions:

Ammonia-Catalyzed Release Method: This method involves the use of ammonia to catalyze the release of N-glycans from natural materials.

Chemical Synthesis: The compound can be synthesized by reacting benzoyl chloride with ethylenediamine under controlled conditions.

Industrial Production Methods: Industrial production of N-(2-aminoethyl)benzamide involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through high-performance liquid chromatography (HPLC) to ensure the compound meets industrial standards .

化学反応の分析

Types of Reactions:

Oxidation: N-(2-aminoethyl)benzamide can undergo oxidation reactions, where the amino group is oxidized to form corresponding oxides.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: It can participate in substitution reactions where the amino or benzamide group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed:

Oxidation Products: Oxides of this compound.

Reduction Products: Amines and other reduced derivatives.

Substitution Products: Compounds with substituted functional groups on the benzamide or aminoethyl group.

科学的研究の応用

Medicinal Chemistry Applications

N-(2-aminoethyl)benzamide has been extensively studied for its potential therapeutic properties:

- Inhibition of Monoamine Oxidase B (MAO-B) : This compound acts as a reversible inhibitor of MAO-B, which is crucial for neurotransmitter metabolism. Its analogues have shown competitive inhibition properties, making them relevant for neurological studies and potential treatments for neurodegenerative diseases such as Parkinson's disease .

- Antiparasitic Activity : Research has identified N-(2-aminoethyl)-N-phenyl benzamides as promising candidates in the fight against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). One potent analogue demonstrated an in vitro EC50 of 0.001 μM and was effective in curing infected mice .

- Antioxidant and Antibacterial Activities : this compound derivatives have been synthesized and evaluated for their antioxidant and antibacterial activities. These compounds exhibited significant free radical scavenging activity and were tested against various bacterial strains .

Biochemical Applications

The compound is utilized in several biochemical applications:

- Labeling Reagents : this compound is employed as a labeling reagent in the separation and preparation of N-glycans from proteins. This method involves the release of glycans from chicken egg albumin and soy protein, followed by labeling with AEAB for separation via two-dimensional HPLC .

- Fluorescent Tags : A novel fluorescent tag based on this compound has been developed, enhancing immobilization efficiency in biochemical assays .

Synthesis of Complex Organic Molecules

This compound serves as a versatile building block in organic synthesis:

- Synthesis of Benzamides : It is used in the synthesis of various benzamide derivatives that have shown diverse biological activities, including antiviral and anti-inflammatory effects .

- Development of New Materials : The compound is also explored in the development of new materials with specific properties, such as polymers and coatings .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Results |

|---|---|---|

| Medicinal Chemistry | Inhibition of MAO-B | Potential treatment for neurodegenerative diseases |

| Antiparasitic Activity | Active against Trypanosoma brucei | Potent analogue cured infected mice |

| Antioxidant Activity | Antioxidant and antibacterial properties | Significant free radical scavenging activity |

| Biochemical Labeling | Used for labeling N-glycans | Efficient separation via HPLC |

| Organic Synthesis | Building block for synthesizing complex organic molecules | Development of novel compounds with biological activity |

Case Study 1: Inhibition of MAO-B

A study investigated the inhibitory effects of this compound on MAO-B. The results indicated that this compound modulates neurotransmitter levels effectively, suggesting its potential therapeutic role in treating conditions like depression and neurodegeneration.

Case Study 2: Antiparasitic Efficacy

In preclinical trials, a specific analogue of N-(2-aminoethyl)-N-phenyl benzamide was tested against Trypanosoma brucei. The compound displayed excellent bioavailability and efficacy, successfully curing infected mice when administered orally.

作用機序

N-(2-aminoethyl)benzamide exerts its effects by interacting with specific molecular targets. The aminoethyl group allows it to form bonds with various biological molecules, facilitating its role in labeling and analysis. The compound’s mechanism of action involves binding to glycans and other biomolecules, enabling their separation and study through techniques like HPLC .

類似化合物との比較

2-amino-N-(2-aminoethyl)benzamide: This compound is similar in structure but has an additional amino group, which may alter its reactivity and applications.

N-benzoylethylenediamine: Another benzamide derivative with different functional groups, leading to varied chemical properties and uses.

Uniqueness: N-(2-aminoethyl)benzamide is unique due to its specific structure, which allows it to act as an effective labeling reagent for glycans. Its ability to form stable bonds with biological molecules makes it particularly valuable in scientific research and industrial applications .

生物活性

N-(2-aminoethyl)benzamide (AEAB) is a compound of significant interest in biochemistry and medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of AEAB, including its synthesis, mechanisms, and relevant case studies.

1. Inhibition of Monoamine Oxidase B (MAO-B)

One of the most notable biological activities of this compound is its role as a reversible inhibitor of monoamine oxidase B (MAO-B). MAO-B is an enzyme that metabolizes neurotransmitters such as dopamine, and its inhibition can have implications for treating neurodegenerative diseases like Parkinson's disease. Research indicates that AEAB and its analogues exhibit competitive inhibition properties, making them relevant for neurological studies .

2. Antioxidant and Antibacterial Activities

This compound has also been evaluated for its antioxidant and antibacterial properties. In vitro studies have demonstrated that compounds derived from AEAB exhibit significant antioxidant activity through various mechanisms, including free radical scavenging and metal chelation. Moreover, derivatives of AEAB have shown promising antibacterial effects against several bacterial strains, indicating potential applications in treating infections .

3. Synthesis of Bioactive Compounds

AEAB serves as a precursor in the synthesis of various bioactive compounds, including indole derivatives known for their antiviral, anti-inflammatory, anticancer, and antimicrobial activities. The versatility in synthesizing these derivatives highlights AEAB's importance in drug discovery and development .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of AEAB analogues in a rodent model of Parkinson's disease. The results indicated that these compounds could significantly reduce neurodegeneration markers and improve motor function in treated animals compared to controls. This suggests that AEAB may have therapeutic potential in neurodegenerative disorders.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of AEAB derivatives against multi-drug resistant bacterial strains. The findings revealed that certain derivatives exhibited strong inhibitory activity against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting their potential as new antimicrobial agents .

Summary of Research Findings

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2-aminoethyl)benzamide derivatives, and how are reaction conditions optimized?

this compound derivatives are synthesized via multi-step protocols involving:

- Acylation : Reacting substituted benzoyl chlorides with N-Boc-protected 2-aminoacetaldehyde, followed by deprotection using HCl/dioxane to yield the final HCl salts .

- Substitution : Introducing aryl/heteroaryl groups via nucleophilic substitution or coupling reactions (e.g., using Pd/C or Pt/C catalysts under hydrogenation conditions) .

- Optimization : Reaction conditions (temperature, solvent, catalysts) are tailored to maximize yields. For example, using NaCNBH3 for reductive amination in chloroform at room temperature improves selectivity and reduces side reactions .

Q. What spectroscopic techniques are used to characterize this compound derivatives, and how are data interpreted?

- 1H NMR : Proton environments are analyzed to confirm substitution patterns. For example, aromatic protons in 2,4-dichloro derivatives show distinct splitting (e.g., δ 7.87 ppm as a singlet for isolated protons) .

- ESI-MS : Molecular ion peaks (e.g., m/z 323.7 [M+H]+ for Compound 5 ) confirm molecular weight and fragmentation patterns (e.g., loss of NH3) .

- Purity : HPLC with UV detection ensures >95% purity, critical for biological assays .

Advanced Research Questions

Q. How do structural modifications influence the biological activity of this compound derivatives against Trypanosoma brucei?

- Electron-Withdrawing Groups : 2,4-Dichloro substituents enhance inhibitory potency by increasing electrophilicity and target binding (e.g., Compound 12 with 98% yield and high activity) .

- Hydrophobic Moieties : 4-(4-Chlorophenoxy)phenyl derivatives (Compound 16 , 79% yield) improve membrane permeability, correlating with enhanced in vitro activity .

- Aminoethyl Flexibility : The ethylenediamine linker allows conformational adaptability for binding to parasitic enzymes like trypanothione reductase .

Contradiction Analysis : Lower yields (e.g., 54% for Compound 14 ) may stem from steric hindrance with bulkier substituents (e.g., 3-chloro-4-fluorophenyl), necessitating computational modeling to optimize substituent placement .

Q. What methodologies are employed to analyze contradictions in inhibitory potency data across studies on benzamide derivatives?

- Dose-Response Profiling : Compare EC50 values under standardized assay conditions (e.g., 15 μmol/kg MS-275 vs. VPA for HDAC inhibition) to normalize potency metrics .

- Target Engagement Studies : Use chromatin immunoprecipitation (ChIP) to validate direct interactions (e.g., Ac-H3-GAD67 promoter binding for MS-275) .

- Meta-Analysis : Aggregate data from multiple SAR studies to identify consensus pharmacophores and outliers caused by assay variability .

Q. How can computational methods like molecular docking be integrated into the study of this compound’s mechanism of action?

- Docking Simulations : Predict binding modes with HDACs or trypanothione reductase using software like AutoDock Vina. For example, the aminoethyl group may form hydrogen bonds with catalytic zinc ions in HDACs .

- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories to prioritize derivatives for synthesis .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide rational design .

Q. What strategies are used to resolve discrepancies in thermal stability data for this compound-based gels?

- TGA-DSC Synergy : Combine thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to distinguish decomposition (TGA mass loss) from phase transitions (DSC endotherms) .

- Cp Calculations : Measure specific heat capacity to identify gelator-oil interactions (e.g., N-(2-aminoethyl)-oleamide gels show higher Cp than free oils) .

Q. Methodological Best Practices

特性

IUPAC Name |

N-(2-aminoethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c10-6-7-11-9(12)8-4-2-1-3-5-8/h1-5H,6-7,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHWKHNPRDPAXLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20329720 | |

| Record name | N-(2-aminoethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20329720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1009-17-2 | |

| Record name | N-(2-aminoethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20329720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。